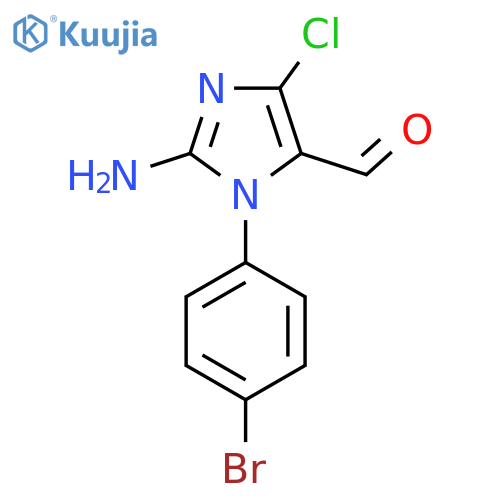

Cas no 1333831-67-6 (2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde)

1333831-67-6 structure

商品名:2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde

2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde

- 1333831-67-6

- Z1250288841

- EN300-1180734

- AKOS030666435

-

- インチ: 1S/C10H7BrClN3O/c11-6-1-3-7(4-2-6)15-8(5-16)9(12)14-10(15)13/h1-5H,(H2,13,14)

- InChIKey: LZMDRWTULZRDJL-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)N1C(N)=NC(=C1C=O)Cl

計算された属性

- せいみつぶんしりょう: 298.94610g/mol

- どういたいしつりょう: 298.94610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1180734-0.05g |

2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde |

1333831-67-6 | 90% | 0.05g |

$212.0 | 2023-11-13 | |

| Enamine | EN300-1180734-50mg |

2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde |

1333831-67-6 | 90.0% | 50mg |

$212.0 | 2023-10-03 |

2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

1333831-67-6 (2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde) 関連製品

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量